Cas no 761460-08-6 (Paliperidone N-oxide)

Paliperidone N-oxide 化学的及び物理的性質
名前と識別子
-
- Paliperidone N-oxide
- LogP
- 3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one
- 3-[2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-oxido-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 3-{2-[4-(6-Fluoro-1,2-benzisoxazol-3-yl) piperidin-1-yl]ethyl}-9-hydroxy-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one N-oxide
-
じっけんとくせい
- ゆうかいてん: 160-162°C (dec.)
Paliperidone N-oxide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | P141010-1mg |
Paliperidone N-Oxide |
761460-08-6 | 1mg |
$ 173.00 | 2023-09-06 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1491842-20MG |
761460-08-6 | 20MG |
¥10117.6 | 2023-04-13 | |||
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FC13811-1g |
3-[2-[4-(6-fluoro-1,2-benzoxazol-3-yl)-1-oxidopiperidin-1-ium-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
761460-08-6 | 95% | 1g |
$1750 | 2023-09-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-212518-1mg |
Paliperidone N-Oxide, |
761460-08-6 | 1mg |
¥2708.00 | 2023-09-05 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1491842-20MG |
Paliperidone Related Compound D |
761460-08-6 | 20mg |
¥11470.78 | 2025-01-16 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-212518-1 mg |
Paliperidone N-Oxide, |
761460-08-6 | 1mg |
¥2,708.00 | 2023-07-10 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 1491842-20MG |
761460-08-6 | 20MG |
¥14114.48 | 2023-01-05 | |||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613691-1g |
4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide |
761460-08-6 | 98% | 1g |
¥32094.00 | 2024-04-29 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1613691-250mg |
4-(6-Fluorobenzo[d]isoxazol-3-yl)-1-(2-(9-hydroxy-2-methyl-4-oxo-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-3-yl)ethyl)piperidine 1-oxide |
761460-08-6 | 98% | 250mg |
¥11921.00 | 2024-04-29 | |
TRC | P141010-10mg |
Paliperidone N-Oxide |
761460-08-6 | 10mg |
$ 1355.00 | 2023-09-06 |
Paliperidone N-oxide 関連文献
-
Fang Tian,Xiao-Nian Li,Lin Peng,Li-Xin Wang Org. Biomol. Chem., 2015,13, 6371-6379
-
Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
-
Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
-
Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
-
Malay Dolai,Avijit Ghosh,Anamika Dhara,Ananya Das Mahapatra,Subhabrata Mabhai,Atanu Jana,Satyajit Dey,Ajay Misra Anal. Methods, 2021,13, 4266-4279
-
Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
8. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
Paliperidone N-oxideに関する追加情報
Recent Advances in Paliperidone N-oxide (CAS: 761460-08-6) Research: A Comprehensive Review
Paliperidone N-oxide, a metabolite of the widely used antipsychotic drug paliperidone, has garnered increasing attention in recent years due to its potential pharmacological properties and implications in drug metabolism. With the CAS number 761460-08-6, this compound has been the subject of several studies aimed at elucidating its role in the efficacy and safety profiles of paliperidone-based therapies. This research briefing provides a comprehensive overview of the latest findings related to Paliperidone N-oxide, focusing on its chemical properties, metabolic pathways, and clinical relevance.
Recent studies have highlighted the significance of Paliperidone N-oxide in the context of personalized medicine. Advanced analytical techniques, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), have been employed to quantify this metabolite in biological samples, enabling researchers to better understand its pharmacokinetics. One notable study published in the Journal of Clinical Psychopharmacology demonstrated that Paliperidone N-oxide exhibits a longer half-life compared to its parent compound, suggesting potential implications for dosing regimens and therapeutic monitoring.
In addition to its pharmacokinetic properties, Paliperidone N-oxide has been investigated for its pharmacodynamic effects. Preliminary in vitro studies indicate that this metabolite may contribute to the overall antipsychotic activity of paliperidone, albeit with a lower binding affinity for dopamine and serotonin receptors. These findings underscore the need for further research to delineate the precise mechanisms by which Paliperidone N-oxide influences clinical outcomes in patients with schizophrenia and other psychiatric disorders.
The synthesis and characterization of Paliperidone N-oxide (CAS: 761460-08-6) have also been a focal point of recent research. Innovative synthetic routes have been developed to produce high-purity samples of this metabolite, facilitating its use in both preclinical and clinical studies. Furthermore, advancements in crystallography and nuclear magnetic resonance (NMR) spectroscopy have provided detailed insights into the molecular structure of Paliperidone N-oxide, paving the way for structure-activity relationship (SAR) studies.
From a clinical perspective, the detection and quantification of Paliperidone N-oxide in patient samples have become increasingly important for therapeutic drug monitoring (TDM). A recent multicenter study highlighted the variability in metabolite levels among individuals, emphasizing the role of genetic polymorphisms in cytochrome P450 enzymes. These findings have significant implications for optimizing treatment regimens and minimizing adverse effects in diverse patient populations.
Looking ahead, ongoing research aims to explore the potential of Paliperidone N-oxide as a biomarker for treatment response and adherence. Collaborative efforts between academia and the pharmaceutical industry are expected to yield novel insights into the therapeutic utility of this metabolite. As the field of psychopharmacology continues to evolve, Paliperidone N-oxide (CAS: 761460-08-6) remains a compound of considerable interest, with the potential to inform the development of next-generation antipsychotic therapies.
761460-08-6 (Paliperidone N-oxide) Related Products
- 130049-85-3((R)-9-Hydroxy Risperidone)
- 832747-55-4(Risperidone N-oxide)
- 144598-75-4(Paliperidone)
- 147663-04-5(7-Hydroxy Risperidone)
- 2411200-35-4(N-1-(4-bromo-3-methylphenyl)-2-oxopyrrolidin-3-yl-2-chloroacetamide)
- 941973-19-9(2-3-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-ylacetamide)
- 2227698-01-1(rac-3-bromo-4-(1R,2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamidobenzoic acid)
- 1285382-91-3((1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-3-yl)methanamine)
- 898425-42-8(N-methyl-2-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decan-8-yl-2-oxoacetamide)
- 1365963-49-0(2-Chloro-N-4-(piperidin-1-ylcarbonyl)-phenylacetamide)




